REACTION_CXSMILES
|
[C:1]1([C:7]2[N:12]=[C:11]([CH2:13]O)[CH:10]=[CH:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(Cl)([Cl:17])=O>>[C:1]1([C:7]2[N:12]=[C:11]([CH2:13][Cl:17])[CH:10]=[CH:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
55 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=NC=CC(=N1)CO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the excess thionyl chloride removed by evaporation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NC=CC(=N1)CCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |